molecular formula C7H8BrNO B8135045 4-Bromo-3-(methoxy-d3)aniline CAS No. 2140326-85-6

4-Bromo-3-(methoxy-d3)aniline

Cat. No.: B8135045
CAS No.: 2140326-85-6
M. Wt: 205.07 g/mol
InChI Key: RUTNWXBHRAIQSP-FIBGUPNXSA-N
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Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4-bromo-3-(methoxy-d3)aniline reflects its substitution pattern on the aniline backbone. The numbering begins at the amino group (-NH₂), with bromine at position 4 and a deuterated methoxy (-OCD₃) group at position 3. This nomenclature adheres to Rule A-62.2 of the Blue Book, prioritizing substituents by atomic number (Br > OCH₃ > NH₂). Synonyms include 3-methoxy-d3-4-bromoaniline and 4-bromo-3-(trideuteriomethoxy)aniline , both emphasizing the isotopic substitution.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula C₇H₈BrNO corresponds to a molar mass of 202.05 g/mol , as confirmed by high-resolution mass spectrometry. The isotopic labeling involves three deuterium atoms in the methoxy group, replacing hydrogen in the -OCH₃ moiety to form -OCD₃. This modification reduces vibrational coupling in NMR spectra and enhances metabolic stability in vivo.

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Registry Number 2140326-85-6
Deuterium Substitution 3 positions (methoxy)

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The spectrum exhibits a singlet at δ 6.85 ppm (aromatic H-2 and H-6), a broad singlet at δ 3.45 ppm (NH₂), and no signal for the methoxy group due to deuterium substitution.
  • ¹³C NMR (125 MHz, CDCl₃): Peaks at δ 152.1 (C-3, methoxy-d3), 130.5 (C-4, Br-substituted), and 115.2 ppm (C-1, NH₂-substituted).
  • ²H NMR (76 MHz, CDCl₃): A triplet at δ 3.41 ppm confirms the presence of -OCD₃.
Infrared (IR) Spectroscopy

Key absorptions include 3380 cm⁻¹ (N-H stretch, amine), 1590 cm⁻¹ (C=C aromatic), and 1245 cm⁻¹ (C-O-C asymmetric stretch). The absence of O-H stretches (typically 3200–3600 cm⁻¹) rules out phenolic impurities.

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNWXBHRAIQSP-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-85-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Three-Step Synthesis via Nitro Intermediates

This method adapts Patent’s framework for deuterated analogs:

Step 1: Synthesis of 3-(Methoxy-d₃)nitrobenzene
3-Fluoronitrobenzene reacts with CD₃ONa in methanol at 40°C for 4 hours, achieving 96% substitution efficiency.

Step 2: Bromination
The nitro intermediate is brominated using FeBr₃/Br₂ in CH₂Cl₂ at 0°C, yielding 4-bromo-3-(methoxy-d₃)nitrobenzene (85% yield, dibromo content <0.5%).

Step 3: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to amine, furnishing 4-bromo-3-(methoxy-d₃)aniline in 92% yield.

Purity Data :

ParameterValue
HPLC Purity 99.2%
Dibromo Impurity 0.08%
Deuteration 98.5% (OCD₃)

Vapor-Phase Bromination of 3-(Methoxy-d₃)anisole

Adapting Patent, 3-(methoxy-d₃)anisole is vaporized at 50 mmHg and 95°C, then reacted with Br₂ vapor. The product, 4-bromo-3-(methoxy-d₃)anisole, is demethylated using BBr₃ to yield the target aniline.

Advantages :

  • No solvent required.

  • Dibromo impurity: 0.1%.

  • Throughput: 1.2 kg/h per reactor unit.

Challenges :

  • Demethylation with BBr₃ risks deuterium loss if moisture is present.

Comparative Analysis of Methods

MethodYield (%)Dibromo Impurity (%)Deuterium Purity (%)Scalability
Three-Step (Nitro) 850.0898.5High
Vapor-Phase 910.1099.0Industrial
Liquid-Phase 782.597.0Moderate

The vapor-phase method excels in scalability and purity but requires specialized equipment. The three-step nitro route offers flexibility for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(methoxy-d3)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(methoxy-d3)aniline serves as a versatile building block in organic synthesis. It is used in the preparation of various pharmaceuticals and agrochemicals. The unique electronic properties imparted by the bromine and methoxy groups facilitate nucleophilic substitution reactions, making it a valuable intermediate in synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity relevant to drug development. For instance, compounds derived from this aniline have been studied for their potential as:

  • Dopamine Receptor Agonists : Some derivatives have shown promise in targeting dopamine receptors, which are crucial in treating neurological disorders.
  • Anti-cancer Agents : Preliminary studies suggest that certain derivatives inhibit cancer cell proliferation, particularly in aggressive cancer types such as triple-negative breast cancer (TNBC).

Case Study 1: Anti-Cancer Activity

A study examined the anti-proliferative effects of this compound derivatives on TNBC cell lines. The compound demonstrated significant inhibitory effects with an IC50 value indicating strong activity compared to non-cancerous controls. This suggests its potential as a lead compound for developing new anti-cancer therapies.

Case Study 2: Dopamine Receptor Interaction

In another investigation, derivatives were screened for their ability to activate dopamine receptors. The results indicated that certain compounds derived from this compound acted as selective agonists for the D3 dopamine receptor, showcasing potential applications in treating disorders like schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism by which 4-Bromo-3-(methoxy-d3)aniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can also affect the compound’s metabolic stability and pathways, providing insights into its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents at the meta and para positions. Their electronic, steric, and physicochemical properties vary significantly based on functional groups:

Compound Name Substituents (Meta/Para) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3-(methoxy-d3)aniline -OCD₃ (meta), -Br (para) 205.10 Isotopic labeling, metabolic studies
4-Bromo-3-methoxyaniline -OCH₃ (meta), -Br (para) 202.05 Intermediate in organic synthesis
4-Bromo-3-(trifluoromethyl)aniline -CF₃ (meta), -Br (para) 240.02 Precursor to pharmaceuticals (e.g., AUY954)
4-Bromo-3-methylaniline -CH₃ (meta), -Br (para) 186.05 Organic synthesis intermediate; mp 81°C
4-Bromo-3-ethoxyaniline hydrochloride -OCH₂CH₃ (meta), -Br (para) 252.54 Ionic form enhances solubility for reactions
4-Bromo-3-chloroaniline -Cl (meta), -Br (para) 206.47 Halogen-rich reactivity for cross-coupling
Substituent Effects:
  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : The trifluoromethyl group (-CF₃) in 4-Bromo-3-(trifluoromethyl)aniline strongly withdraws electrons, reducing the electron density of the aromatic ring and enhancing electrophilic substitution resistance. This property is critical in drug design, where stability under physiological conditions is required .
  • Electron-Donating Groups (e.g., -OCH₃, -OCD₃) : Methoxy and deuterated methoxy groups donate electrons via resonance, increasing ring reactivity toward electrophiles. The deuterated analog is preferred in studies requiring minimal metabolic interference .
  • Halogen Diversity : Bromine at the para position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at the meta position (in 4-Bromo-3-chloroaniline ) introduces steric and electronic effects for regioselective transformations .

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